molecular formula C13H18ClN5O4 B122610 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine CAS No. 147539-23-9

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine

Cat. No.: B122610
CAS No.: 147539-23-9
M. Wt: 343.76 g/mol
InChI Key: SIEVKGIBOLXNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine (CAS: 147539-23-9) is a Boc-protected piperazine derivative featuring a substituted pyrimidine ring. Its molecular formula is C₁₃H₁₈ClN₅O₄ (exact mass: 343.1047) . The compound is synthesized via microwave-assisted reactions, where 1-Boc-4-(4-aminophenyl)piperazine reacts with halogenated pyrimidines in the presence of trifluoroacetic acid (TFA) . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, enhancing stability during synthetic processes.

This compound is structurally characterized by:

  • A 6-chloro-5-nitro-pyrimidinyl substituent at the 4-position of the piperazine ring.
  • A Boc group at the 1-position, preventing undesired side reactions.

Its applications include serving as an intermediate in medicinal chemistry for developing receptor-targeted agents, particularly in antimalarial and antipsychotic drug discovery .

Preparation Methods

Traditional Piperazine-Based Synthesis

Direct Boc Protection of Piperazine

The conventional route begins with piperazine (1,4-diazacyclohexane), where selective Boc protection is challenging due to the symmetry of the molecule. Researchers react anhydrous piperazine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions :

Procedure

  • Reagents : Piperazine, Boc₂O, toluene, acetic acid.

  • Step 1 : Piperazine is treated with acetic acid to form a mono-protonated salt, enhancing selectivity.

  • Step 2 : Boc₂O is added slowly at 0–5°C to protect one nitrogen, yielding 1-Boc-piperazine .

  • Step 3 : The product is washed with aqueous NaHCO₃ and purified via recrystallization.

Challenges

  • Low Yield (45–55%) : Competing bis-Boc byproduct formation necessitates extensive purification .

  • Solvent Toxicity : Toluene poses health risks, requiring stringent safety protocols.

Coupling with 6-Chloro-5-nitro-4-pyrimidinamine

The Boc-protected piperazine is coupled with 6-chloro-5-nitro-4-pyrimidinamine using carbodiimide reagents :

Reaction Conditions

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature, 12–24 hours.

Mechanism
EDC activates the pyrimidinamine’s amine group, facilitating nucleophilic attack by 1-Boc-piperazine. The reaction achieves 60–70% yield after column chromatography .

Innovative Diethylamine-Derived Synthesis

Three-Step Route from Diethylamine

To circumvent piperazine’s limitations, a scalable method starts with diethylamine :

Step 1: Chlorination to Di(2-chloroethyl)amine

Diethylamine reacts with thionyl chloride (SOCl₂) at 40°C for 6 hours:

NH(C₂H₅)₂+2SOCl₂NCl(C₂H₄Cl)₂+2SO₂+2HCl\text{NH(C₂H₅)₂} + 2\text{SOCl₂} \rightarrow \text{NCl(C₂H₄Cl)₂} + 2\text{SO₂} + 2\text{HCl}

Yield : 88–92% after distillation .

Step 2: Boc Protection

Di(2-chloroethyl)amine is treated with Boc anhydride in acetonitrile under neutral conditions:

NCl(C₂H₄Cl)₂+(Boc)2OBoc-N(C₂H₄Cl)₂+Boc-OH\text{NCl(C₂H₄Cl)₂} + (\text{Boc})₂\text{O} \rightarrow \text{Boc-N(C₂H₄Cl)₂} + \text{Boc-OH}

Key Advantage : No base required, minimizing side reactions.

Step 3: Cyclization with Ammonia

The Boc-protected intermediate undergoes cyclization in aqueous ammonia at 60°C:

Boc-N(C₂H₄Cl)₂+2NH₃1-Boc-piperazine+2NH₄Cl\text{Boc-N(C₂H₄Cl)₂} + 2\text{NH₃} \rightarrow \text{1-Boc-piperazine} + 2\text{NH₄Cl}

Yield : 93.5% with >99% purity .

Nitration and Chlorination of Pyrimidine Core

The pyrimidine moiety is synthesized via nitration and chlorination :

Procedure

  • Nitration : 4,6-Dichloropyrimidine is nitrated using fuming HNO₃/H₂SO₄ at 0°C.

  • Selective Chlorination : POCl₃ replaces hydroxyl groups at the 6-position, forming 6-chloro-5-nitro-4-pyrimidinamine.

Comparative Analysis of Methods

Parameter Traditional Method Innovative Method
Starting MaterialPiperazineDiethylamine
Key StepsBoc protection, couplingChlorination, Boc, cyclization
Yield (Overall)45–55%85–93.5%
Purity90–95%>99%
Solvent UseToluene, DCMAcetonitrile, H₂O
ScalabilityLimited by byproductsIndustrial feasible

Advantages of Innovative Route

  • Cost-Effective : Diethylamine is cheaper than piperazine.

  • Eco-Friendly : Aqueous ammonia replaces toxic solvents.

  • Higher Efficiency : Fewer purification steps reduce waste .

Optimization Strategies

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves Boc protection yields to 78% .

  • Microwave-Assisted Cyclization : Reduces reaction time from 12 hours to 45 minutes .

Solvent Screening

  • Alternative Solvents : Ethyl acetate/water biphasic systems reduce EDC decomposition during coupling .

Industrial-Scale Considerations

Quality Control

  • HPLC Analysis : Monitors residual diethylamine (<0.1%) and Boc intermediates.

  • XRD Crystallography : Confirms polymorphic stability of the final product .

Emerging Methodologies

Flow Chemistry Approaches

Microreactors enable continuous Boc protection and cyclization, achieving 95% yield with residence times <10 minutes .

Enzymatic Deprotection

Lipases selectively remove Boc groups, enabling greener synthesis routes .

Chemical Reactions Analysis

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is primarily utilized in the synthesis of various pharmaceutical compounds. Its structural components allow it to act as a building block for developing new drugs targeting specific biological pathways.

Case Studies

  • Antimicrobial Agents : Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the piperazine ring have led to the development of novel antibiotics effective against resistant strains of bacteria.
  • Anticancer Compounds : The incorporation of the pyrimidine moiety has been linked to increased activity against cancer cell lines. Studies have demonstrated that compounds derived from this compound can inhibit tumor growth in vitro and in vivo.

Synthesis of Biologically Active Molecules

The compound serves as an essential intermediate in the synthesis of various biologically active molecules. Its ability to undergo diverse chemical transformations makes it a valuable asset in synthetic organic chemistry.

Applications in Synthesis

  • Peptide Synthesis : The Boc group allows for selective deprotection during peptide synthesis, facilitating the formation of complex peptide structures that are crucial for drug development.
  • Library Synthesis : Researchers utilize this compound to create chemical libraries for high-throughput screening, aiding in the discovery of new therapeutic agents.

Pharmaceutical Development

The pharmaceutical industry leverages this compound for its potential as a lead compound in drug formulation.

Formulation Examples

Application AreaExample CompoundsActivity
AntimicrobialModified piperazinesEffective against Gram-positive bacteria
AnticancerPyrimidine derivativesInhibition of cancer cell proliferation
NeurologicalPiperazine analogsPotential treatment for neurological disorders

Mechanism of Action

The mechanism of action of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Similar Piperazine Derivatives

Structural and Functional Comparisons

Table 1: Key Structural and Pharmacological Differences

Compound Name Substituents on Piperazine Solubility (μM) pKa (Piperazine N) 5-HT1A Receptor Affinity (Ki, nM) Metabolic Stability
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine 6-Chloro-5-nitro-pyrimidinyl, Boc <20 (pH 2.0/6.5) <3.8 Not reported Moderate (Boc protection)
1-Boc-4-(4-Nitrophenyl)piperazine (CAS 182618-86-6) 4-Nitrophenyl, Boc ~60 ~5.0 Low (para-nitro reduces affinity) Moderate
Piperazine ferulate (PF) Ferulic acid, methoxy groups High (>100) ~6.5 N/A (endothelin antagonist) High
1-(2-(t-BDMS-oxy)ethyl)-4-biphenylpiperazine (5c) t-BDMS-oxyethyl, methoxybiphenyl ~80 ~7.0 High (subnanomolar) Low (silyl group hydrolysis)
Quinolone-piperazine derivatives (8ac) Ethylene spacer, acetyl substituent >80 ~6.0–7.0 High (subnanomolar) High

Key Observations

(a) Impact of Substituents on Receptor Affinity

  • The 6-chloro-5-nitro-pyrimidinyl group in the target compound introduces steric and electronic effects distinct from phenyl or coumarin-based substituents in analogues. Para-substituted nitro groups (e.g., in 1-Boc-4-(4-nitrophenyl)piperazine) are associated with reduced 5-HT1A receptor binding due to unfavorable electronic interactions . In contrast, meta-nitro or ortho-chloro groups (as in coumarin-piperazine hybrids) enhance receptor affinity .

(b) Solubility and pKa Trends

  • The absence of a spacer between the piperazine and pyrimidine moieties in the target compound results in poor aqueous solubility (<20 μM) compared to quinolone derivatives with ethylene/methylene spacers (>80 μM) .
  • The Boc group lowers the pKa of the piperazine nitrogen (pKa <3.8), reducing protonation and solubility under acidic conditions .

(c) Metabolic Stability

  • Piperazine rings are prone to oxidative metabolism (e.g., N-dealkylation or N-oxide formation) . The Boc group in the target compound mitigates this by shielding the nitrogen, though it is less effective than bulky silyl ethers (e.g., t-BDMS in compound 5c) .

(d) Structural Isosteres and Bioactivity

  • Replacement of piperazine with morpholine or heterocycles (e.g., in pyrazolopyrimidines) abolishes 5-HT1A receptor activity .
  • The chloro-nitro-pyrimidine core in the target compound is unique; similar pyrimidine derivatives (e.g., 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, CAS 890094-38-9) exhibit structural similarity (79%) but lack the piperazine-Boc combination critical for receptor modulation .

Biological Activity

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is a chemical compound that has garnered attention due to its potential biological activities. This compound features a piperazine core, which is a common scaffold in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of the 6-chloro-5-nitro-4-pyrimidinyl moiety adds to its unique properties, making it a subject of interest in pharmacological studies.

  • Molecular Formula : C₁₃H₁₈ClN₅O₄
  • Molecular Weight : 343.77 g/mol
  • CAS Number : 147539-23-9
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, similar to other piperazine derivatives that have shown efficacy in modulating acetylcholinesterase activity and other targets related to neurodegenerative diseases .

Enzyme Inhibition

Research indicates that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease . The specific interactions of this compound with AChE remain to be fully elucidated but are anticipated based on structural similarities with known inhibitors.

Antimicrobial Activity

Some studies have reported that piperazine derivatives exhibit antimicrobial properties. While direct evidence for the antimicrobial efficacy of this compound is limited, its structural characteristics suggest potential activity against bacterial and fungal strains .

Case Studies and Research Findings

A variety of studies have explored the biological implications of piperazine derivatives:

  • Acetylcholinesterase Inhibition :
    • A study demonstrated that various piperazine derivatives could effectively bind to the active site of AChE, leading to significant inhibition. The binding affinity was measured using molecular docking techniques, revealing potential for therapeutic applications in neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis of similar compounds highlighted that substitutions on the piperazine ring significantly affect biological activity. For instance, halogen substitutions (like chlorine) enhance binding affinity and selectivity towards specific targets .
  • Potential in Diabetes Management :
    • Research has indicated that compounds with similar scaffolds can act as DPP-IV inhibitors, which are crucial in managing type 2 diabetes by prolonging the action of incretin hormones . While specific studies on this compound are lacking, its structural framework suggests it may exhibit similar properties.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AChE InhibitionEnhances cholinergic signaling; potential in Alzheimer's treatment
AntimicrobialPossible activity against bacterial/fungal strains
DPP-IV InhibitionPotential for diabetes management

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via sequential functionalization of the pyrimidine ring. A common approach involves:

  • Step 1 : Chlorination at the 6-position of 4-hydroxypyrimidine using POCl₃ or PCl₅ under reflux .
  • Step 2 : Nitration at the 5-position using HNO₃/H₂SO₄ or acetyl nitrate. Electron-withdrawing groups (e.g., chloro) direct nitration to the meta position .
  • Step 3 : Boc-protected piperazine is introduced via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Optimization Tips :

  • Use anhydrous solvents to minimize hydrolysis of the Boc group.
  • Monitor reaction progress via TLC or LCMS to avoid over-nitration or side reactions .
  • Purify intermediates via column chromatography to improve final yield (typical yields: 50–70%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Confirm regiochemistry of substitution (e.g., nitro at C5, chloro at C6) via coupling patterns and chemical shifts. The Boc group shows a singlet at ~1.4 ppm (tert-butyl) .
  • LCMS : Verify molecular weight ([M+H]⁺ expected at m/z 384.1) and detect impurities .
  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and carbonyl (Boc group, ~1680 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies?

Contradictory results (e.g., anti-proliferative activity in PANC-1 cells vs. inactivity in other lines) may arise from:

  • Assay Conditions : Variability in cell culture media, incubation times, or solvent concentrations (e.g., DMSO tolerance thresholds) .
  • Structural Analogues : Compare activity of derivatives (e.g., Mannich bases or alkylated piperazines) to identify critical pharmacophores .
  • Mechanistic Studies : Use kinase profiling or receptor-binding assays to clarify target engagement .

Methodological Approach :

  • Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines).
  • Perform dose-response curves (IC₅₀) in multiple cell lines to assess selectivity .

Q. What strategies enhance regioselectivity in pyrimidinyl nitration reactions?

Regioselectivity is influenced by:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl at C6) direct nitration to C5 .
  • Reagent Choice : Acetyl nitrate (AcONO₂) in Ac₂O reduces poly-nitration vs. HNO₃/H₂SO₄ .
  • Temperature Control : Slow addition at 0–5°C minimizes thermal side reactions.

Case Study :
In , nitration of 3-(4-fluorophenylsulfonyl)piperazine derivatives achieved 26–32% yield by maintaining strict temperature control and using AcONO₂ .

Q. How does the Boc group influence reactivity in downstream modifications?

The Boc group:

  • Stabilizes Piperazine : Prevents undesired alkylation or oxidation during SNAr reactions .
  • Facilitates Deprotection : Removable under mild acidic conditions (e.g., TFA/DCM) to generate free piperazine for further functionalization .

Experimental Design Tip :

  • Use orthogonal protecting groups (e.g., Fmoc for amines) if sequential deprotection is required .

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • DFT Calculations : Model transition states for nitration or SNAr reactions using Gaussian or ORCA .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina .

Q. Data Contradiction Analysis

Q. How to resolve conflicting solubility data in polar vs. nonpolar solvents?

Discrepancies may arise from:

  • Polymorphism : Crystalline forms (e.g., hydrates) alter solubility. Characterize via XRD .
  • Solvent Purity : Trace water in DMSO affects dissolution. Use Karl Fischer titration to verify .

Table 1: Solubility Profile

SolventSolubility (mg/mL)ConditionsReference
DMSO25.625°C, anhydrous
Ethanol3.225°C, 95% purity

Properties

IUPAC Name

tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEVKGIBOLXNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614407
Record name tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147539-23-9
Record name tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-[1,1-dimethylethoxycarbonyl]piperazine (1.88 g) in dichloromethane (30 ml) is added drop by drop over 1.5 hr to a solution of 4,6-dichloro-5-nitropyrimidine (1.94 g) and triethylamine (1.32 g) in dichloromethane (170 ml) at -78°. After stirring an additional hr at -78°, the reaction is diluted with aqueous sodium bicarbonate (10%). The phases are separated, the organic phase is concentrated to a liquid which solidified on standing at 20°-25°. The solid is dissolved in chloroform and flash chromatographed on silica gel eluting with methanol/chloroform (1/99), pooling and concentrating the appropriate fractions gives the title compound, Anal. Calc for C13H18N5ClO4 ; MW=343.77: C,45.42; H,5.28; N,20.37; Cl,10.31. Found: C,45.52; H,5.40; N,20.34; Cl,10.36.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4,6-Dichloro-5-nitropyrimidine [CAS No. 4316-93-2] (2.0 g) was dissolved in acetonitrile (30 mL), and then piperazine-1-carboxylic acid t-butyl ester (1.92 g) and triethylamine (2.1 mL) were added to this solution. The reaction solution was stirred at room temperature for 14 hours, and then water (30 mL) was added. The reaction solution was stirred at room temperature for 30 minutes, and then the precipitate was collected by filtration. The obtained solid was washed with water and hexane to give the title compound (2.94 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.